molecular formula C14H9N B125713 4H-Benzo[def]carbazole CAS No. 203-65-6

4H-Benzo[def]carbazole

Cat. No.: B125713
CAS No.: 203-65-6
M. Wt: 191.23 g/mol
InChI Key: VQOUCGZKKPJLGH-UHFFFAOYSA-N
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Description

4H-Benzo[def]carbazole is an organic compound with the molecular formula C₁₄H₉N. It is a polycyclic aromatic hydrocarbon that contains a nitrogen atom within its structure. This compound is also known by other names such as 4,5-Iminophenanthrene and 4,5-epiminophenanthrene . It is a member of the carbazole family, which is known for its interesting photophysical and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Benzo[def]carbazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminobiphenyl derivatives under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the carbazole core .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the Friedel-Crafts arylation of indoles or pyrroles, followed by cyclization. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4H-Benzo[def]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4H-Benzo[def]carbazole involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. Additionally, the compound can act as an electron donor or acceptor, making it valuable in electronic applications .

Comparison with Similar Compounds

Uniqueness: 4H-Benzo[def]carbazole is unique due to its specific electronic properties and the presence of a nitrogen atom within its structure. This makes it particularly valuable in applications requiring specific electronic and photophysical characteristics .

Properties

IUPAC Name

15-azatetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOUCGZKKPJLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC4=CC=CC(=C43)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942438
Record name 4H-Benzo[def]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203-65-6
Record name 4H-Benzo[def]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Epiminophenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Benzo[def]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-epiminophenanthrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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